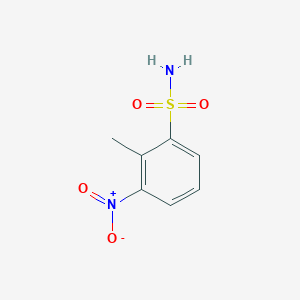

2-Methyl-3-nitrobenzenesulfonamide

概要

説明

2-Methyl-3-nitrobenzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family, which is characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound also contains a nitro group and a methyl group, which influence its reactivity and physical properties. The studies on related compounds provide insights into the synthesis, molecular structure, and reactivity of this class of compounds, which are often used in the preparation of nitrogenous heterocycles and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related benzenesulfonamides typically involves the use of primary amines that undergo reactions such as the Mitsunobu reaction or conventional alkylation methods to yield N-alkylated sulfonamides . For instance, N-benzyl-2-nitrobenzenesulfonamides can undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . Additionally, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an electrophilic nitrogen source for the diamination of enones, demonstrating the versatility of nitrobenzenesulfonamides in synthetic applications .

Molecular Structure Analysis

The molecular structure of benzenesulfonamides, including their nitro derivatives, has been characterized using various spectroscopic techniques and computational methods. For example, the structural and vibrational properties of nitrobenzenesulfonamides have been determined using FT-IR, FT-Raman, and density functional theory (DFT) calculations . These studies provide detailed information on the molecular conformation and vibrational modes of the compounds, which are essential for understanding their reactivity and interactions with other molecules .

Chemical Reactions Analysis

Benzenesulfonamides participate in a variety of chemical reactions due to the presence of reactive functional groups. The nitro group, in particular, can undergo reduction to form amines, or it can act as an electron-withdrawing group to facilitate other reactions such as the S(N)2 reaction of methyl p-nitrobenzenesulfonate with chloride anion . The sulfonamide group itself can serve as a protecting group for amines, which can be deprotected under specific conditions to yield secondary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-3-nitrobenzenesulfonamide and related compounds are influenced by the substituents on the benzene ring. The presence of electron-withdrawing groups such as the nitro group affects the acidity of the sulfonamide hydrogen and the overall stability of the molecule. The methyl group can contribute to the hydrophobic character of the compound. These properties are important for the solubility, reactivity, and potential applications of the compound in various chemical processes .

科学的研究の応用

Peptide Synthesis and Chemical Transformations

One notable application of nitrobenzenesulfonamide derivatives involves peptide synthesis. Research by De Marco et al. (2013) described a solution-phase peptide synthesis strategy using the 4-nitrobenzenesulfonamido/N-methyl-4-nitrobenzenesulfonamido group as a protecting/activating system for the carboxyl function. This method facilitates both C → N and N → C direction solution-phase peptide synthesis, showcasing the compound's utility in synthesizing complex biological molecules (De Marco, Spinella, De Lorenzo, Leggio, & Liguori, 2013).

Solid-Phase Synthesis and Chemical Space Exploration

Fülöpová and Soural (2015) highlighted the use of polymer-supported benzenesulfonamides, derived from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, as key intermediates in various chemical transformations. These transformations include unusual rearrangements to yield a number of diverse privileged scaffolds, underlining the compound's role in mining the chemical space for new chemical entities (Fülöpová & Soural, 2015).

Molecular Conformation and Structure Analysis

Nitrobenzenesulfonamide derivatives have also been studied for their molecular conformation and structure. Giricheva et al. (2011) conducted a combined gas-phase electron diffraction and quantum chemical study on 2-nitrobenzenesulfonamide. Their research provided insights into the molecular structure of the compound in both gas and crystalline phases, emphasizing the compound's conformational properties and the influence of intra- and intermolecular hydrogen bonds (Giricheva, Girichev, Medvedeva, Ivanov, Bardina, & Petrov, 2011).

作用機序

Target of Action

2-Methyl-3-nitrobenzenesulfonamide belongs to the class of sulfonamides, which are known to exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis, respectively .

Mode of Action

Sulfonamides, including 2-Methyl-3-nitrobenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent the incorporation of PABA into the folic acid molecule, thereby inhibiting the synthesis of folic acid . This is essential for the further production of DNA in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis by 2-Methyl-3-nitrobenzenesulfonamide affects the biochemical pathway of DNA synthesis in bacteria . This results in the inability of the bacteria to replicate and proliferate, leading to their eventual death .

Result of Action

The result of the action of 2-Methyl-3-nitrobenzenesulfonamide is the inhibition of bacterial growth and proliferation due to the disruption of folic acid synthesis and, consequently, DNA synthesis . This makes it potentially useful in the treatment of bacterial infections.

Safety and Hazards

When handling 2-Methyl-3-nitrobenzenesulfonamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

将来の方向性

The future directions of 2-Methyl-3-nitrobenzenesulfonamide are not explicitly mentioned in the search results. However, given its classification as a sulfonamide, it may have potential applications in the treatment of various diseases, as sulfonamides have been found to exhibit a range of pharmacological activities .

特性

IUPAC Name |

2-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-6(9(10)11)3-2-4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKYXFQCFKOOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-nitrobenzenesulfonamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide](/img/structure/B1343311.png)

![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)